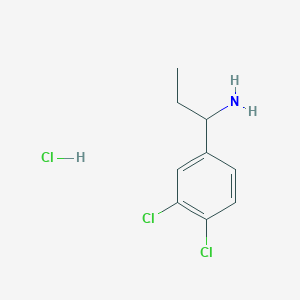

1-benzyl-4-ethynylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-benzyl-4-ethynylbenzene” is an organic compound. It is similar to compounds like 1-chloro-4-ethynylbenzene and 1-ethyl-4-ethynylbenzene . It’s important to note that these compounds, including “1-benzyl-4-ethynylbenzene”, are part of a larger class of compounds known as alkylbenzenes .

Synthesis Analysis

The synthesis of benzene derivatives like “1-benzyl-4-ethynylbenzene” often involves reactions such as acylation and bromination . The order of these reactions can significantly influence the products produced. For instance, in the case of two substituents that are meta to each other, the acylation, which introduces a meta-directing group to the benzene ring, needs to come first .Chemical Reactions Analysis

Benzene derivatives like “1-benzyl-4-ethynylbenzene” can undergo various chemical reactions. For instance, they can undergo electrophilic aromatic substitution reactions . In such reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Mecanismo De Acción

The mechanism of action for the reactions involving “1-benzyl-4-ethynylbenzene” can be understood through the general mechanism of electrophilic aromatic substitution reactions. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Direcciones Futuras

The future directions for “1-benzyl-4-ethynylbenzene” could involve further exploration of its synthesis, reactions, and potential applications. Given the importance of benzene derivatives in organic chemistry, there is always interest in developing new synthesis methods and exploring new reactions .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-benzyl-4-ethynylbenzene involves the Sonogashira coupling reaction between 1-bromo-4-ethynylbenzene and benzyl acetylene.", "Starting Materials": [ "1-bromo-4-ethynylbenzene", "benzyl acetylene", "copper(I) iodide", "triethylamine", "palladium(II) acetate", "potassium carbonate", "acetonitrile", "water" ], "Reaction": [ "To a solution of 1-bromo-4-ethynylbenzene (1.0 equiv) in acetonitrile, add copper(I) iodide (1.5 equiv) and triethylamine (2.0 equiv).", "Add benzyl acetylene (1.2 equiv) to the reaction mixture and stir at room temperature for 30 minutes.", "Add palladium(II) acetate (0.05 equiv) to the reaction mixture and stir for an additional 2 hours.", "Add potassium carbonate (2.0 equiv) and water to the reaction mixture and stir for 30 minutes.", "Extract the organic layer with ethyl acetate and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 1-benzyl-4-ethynylbenzene as a yellow solid." ] } | |

Número CAS |

10509-21-4 |

Fórmula molecular |

C15H12 |

Peso molecular |

192.3 |

Pureza |

95 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.